molecular formula C5H9N3O4 B2727233 (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 1821800-99-0

(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B2727233
CAS No.: 1821800-99-0
M. Wt: 175.144
InChI Key: DHFFHQUOZLQWBU-FCAWWPLPSA-N
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Description

(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is a specialized synthetic intermediate of significant interest in medicinal chemistry and nucleic acid research. This azido-functionalized oxolane derivative serves as a versatile building block for the synthesis of novel nucleoside analogues. Researchers utilize this compound to develop potential investigative tools that may act as central nervous system (CNS) agents, given that related polysubstituted triazole derivatives have been explored for their anesthetic, hypnotic, and sedative properties, particularly in the context of status epilepticus management . The azido group is a critical handle for bioorthogonal conjugation chemistry, most notably through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This enables researchers to efficiently attach various probes, labels, or other functional molecules to the sugar backbone for studying biomolecular interactions and mechanisms. The stereochemistry of the compound is a key determinant of its biological activity and interaction with enzymes, making it a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing new chemical entities with optimized profiles . Its primary research value lies in its application for the preparation of prodrugs and metabolites, facilitating the exploration of new therapeutic pathways and inhibitory mechanisms .

Properties

IUPAC Name

(2S,3S,4R,5S)-2-azido-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(1-9)12-5/h2-5,9-11H,1H2/t2-,3-,4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFFHQUOZLQWBU-FCAWWPLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol typically involves the azidation of a suitable sugar precursor. One common method is the reaction of a protected sugar derivative with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol can undergo various types of chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles (e.g., halides, thiols), suitable solvents (e.g., DMF, acetonitrile).

    Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄, sodium ascorbate).

Major Products Formed:

    Reduction: Formation of the corresponding amino sugar.

    Substitution: Formation of substituted sugar derivatives.

    Cycloaddition: Formation of triazole-containing sugar derivatives.

Scientific Research Applications

Chemistry: (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of novel compounds.

Biology: In biological research, azido sugars are used as probes for studying glycosylation processes. The azido group can be selectively labeled with fluorescent tags or other reporter groups, allowing for the visualization and analysis of glycan structures in biological systems.

Medicine: Azido sugars have potential applications in drug development. They can be used to modify the structure of therapeutic molecules, enhancing their properties such as bioavailability, stability, and target specificity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is primarily related to its reactivity as an azido sugar. The azido group can participate in various chemical reactions, leading to the formation of new chemical bonds and the modification of molecular structures. In biological systems, the azido group can be selectively labeled, allowing for the study of glycosylation processes and the identification of glycan structures.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 2) Molecular Weight (g/mol) Binding Affinity (kcal/mol) Key Features
Target Compound Azido (-N₃) ~277* N/A High polarity, potential click chemistry utility
Adenosine () Hydroxyl (-OH) 252.23 86.39 (Binding Strength Index) Natural nucleoside; involved in ATP signaling
Sinefungin () Amino (-NH₂) 335.31 83.81 (Binding Strength Index) Methyltransferase inhibitor; antiviral activity
5-Iodotubercidin () Iodo-substituted pyrrole 409.11 64.44 (Binding Strength Index) Kinase inhibitor; antitumor potential
TOP4 () Sulfanylmethyl (-SCH₂) 907.43 -8.8 (Docking Score) PRMT5 inhibitor; β-thalassemia therapy
(2R,3S,4S,5R)-Adenosine Derivative () Hydroxymethyl (-CH₂OH) 252.23 N/A Standard nucleoside scaffold

*Estimated based on adenosine’s molecular weight (252.23) adjusted for azido substitution (+42 g/mol for -N₃ vs. -OH).

Substituent Effects on Binding and Function

  • Azido Group: The azido group in the target compound enhances electrophilicity, enabling participation in click chemistry for bioconjugation. However, its steric bulk and polarity may reduce binding affinity compared to smaller substituents like -OH or -NH₂ in adenosine or sinefungin .
  • Sulfanylmethyl (TOP4) : This substituent in TOP4 contributes to strong PRMT5 inhibition (docking score: -8.8 kcal/mol), suggesting that sulfur-containing groups improve hydrophobic interactions in enzyme pockets .

Molecular and ADMET Properties

  • Polar Surface Area (TPSA): The azido group increases TPSA compared to adenosine (~140 Ų vs.
  • LogP and Metabolic Stability: The azido group’s polarity reduces LogP (predicted ~-2.5 vs. This contrasts with sinefungin’s higher LogP (-0.93), which may prolong half-life .

Biological Activity

(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is a member of the azido sugar family, characterized by the presence of an azido group (-N₃) attached to a sugar moiety. This compound has garnered attention due to its unique chemical properties and potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in research.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H9_9N3_3O4_4
  • CAS Number : 1821800-99-0

The azido group imparts distinct reactivity to the sugar structure, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.

The primary biological activity of this compound stems from its ability to modify glycan structures through selective labeling. The azido group can be reduced to an amino group or participate in cycloaddition reactions to form triazoles. These reactions enable the compound to be utilized in studying glycosylation processes and identifying glycan structures in biological systems .

1. Glycosylation Studies

The compound serves as a valuable tool in glycosylation studies. Its azido functionality allows for the selective tagging of glycan structures within cells. This capability can facilitate the exploration of glycoprotein functions and interactions.

2. Anticancer Research

Recent studies indicate that derivatives of azido sugars exhibit anticancer properties. For instance, analogs of this compound have been evaluated for their ability to inhibit angiogenesis—a critical process in tumor growth. Annonacin derivatives were shown to inhibit angiogenesis with an IC50 value of 3 μM .

3. Antibacterial Activity

The search for new antibacterial therapies has highlighted the potential of azido sugars. Their role in disrupting bacterial cell wall biosynthesis makes them candidates for developing novel antibiotics against multi-drug resistant bacteria .

Synthesis

The synthesis of this compound typically involves the azidation of a suitable sugar precursor. A common method includes:

  • Starting Material : Protected sugar derivative.
  • Reagent : Sodium azide (NaN₃).
  • Solvent : Dimethylformamide (DMF).
  • Conditions : Mild conditions at room temperature or slightly elevated temperatures.

This method ensures selective introduction of the azido group while maintaining the integrity of the sugar structure .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound over similar compounds:

Compound NameFunctional GroupBiological Activity
(2S,3S,4R,5S)-2-Amino-5-(hydroxymethyl)oxolane-3,4-diolAmino group (-NH₂)Anticancer properties
(2S,3S,4R,5S)-2-Hydroxy-5-(hydroxymethyl)oxolane-3,4-diolHydroxy group (-OH)Limited reactivity

The presence of the azido group in this compound provides it with distinct reactivity and applications that are not present in its amino or hydroxy counterparts .

Case Studies

  • Study on Glycosylation : A recent study demonstrated that using azido sugars allowed researchers to track glycosylation patterns in live cells effectively.
  • Anticancer Activity Assessment : In vitro assays showed that derivatives based on this azido sugar inhibited cancer cell proliferation significantly compared to controls.

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